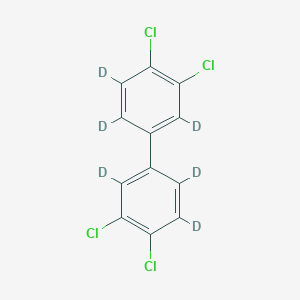

3,3',4,4'-Tetrachlorodiphenyl-D6

Description

Significance of Polychlorinated Biphenyls (PCBs) in Environmental Science

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were once widely used in a variety of industrial and commercial applications, including electrical equipment, heat transfer fluids, and as plasticizers in paints and plastics. undp.orgnih.govsahealth.sa.gov.au Their chemical stability, non-flammability, and insulating properties made them highly desirable for these purposes. undp.org However, these same properties contribute to their persistence in the environment. undp.orgsahealth.sa.gov.au

PCBs are classified as persistent organic pollutants (POPs) due to their resistance to environmental degradation. undp.orgnih.gov They can bioaccumulate in organisms and biomagnify in food chains, posing a significant threat to both wildlife and human health. undp.orgnih.govusgs.gov The widespread contamination of air, water, soil, and sediments with PCBs has made their monitoring a critical aspect of environmental science. sahealth.sa.gov.aunih.govusgs.gov

Rationale for Deuterated Internal Standards in Contaminant Analysis

The accurate quantification of contaminants like PCBs in environmental samples is a challenging task. Complex sample matrices can interfere with analytical measurements, leading to inaccurate results. clearsynth.com To overcome these challenges, analytical chemists employ internal standards. An internal standard is a compound that is chemically similar to the analyte (the substance being measured) but is distinguishable by the analytical instrument. aptochem.com

Deuterated internal standards, such as 3,3',4,4'-Tetrachlorodiphenyl-D6, are particularly effective. clearsynth.com These are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com Since deuterium has a different mass than hydrogen, the deuterated standard can be distinguished from the native analyte by mass spectrometry. aptochem.com The use of a deuterated internal standard helps to correct for variations in sample preparation, extraction, and instrument response, thereby improving the accuracy and reliability of the analysis. clearsynth.comasme.orgnih.gov

Unique Position of this compound as a Reference Standard

This compound holds a unique and critical position as a reference standard in the analysis of its non-deuterated counterpart, 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77), and other related PCB congeners.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of elemental and species concentrations. osti.govwikipedia.org In the context of PCB analysis, a known amount of a deuterated PCB standard, like this compound, is added to the sample before extraction and analysis. nih.gov The ratio of the native PCB to the deuterated standard is then measured by mass spectrometry. nih.govresearchgate.net Because the native and deuterated compounds behave almost identically during sample preparation and analysis, any losses of the analyte during these steps will be mirrored by losses of the internal standard. aptochem.com This allows for a very accurate calculation of the original concentration of the native PCB in the sample. osti.govnih.gov

The use of this compound as an internal standard significantly enhances the accuracy and precision of PCB analysis. clearsynth.comnih.gov By compensating for matrix effects and variations in analytical conditions, it helps to ensure that the measured concentrations are a true reflection of the levels of contamination in the environment. clearsynth.comlcms.cz This high level of accuracy is crucial for regulatory monitoring, risk assessment, and for understanding the fate and transport of PCBs in the environment. visioneng.usdataweek.co.za

Historical Development and Evolution of Analytical Approaches for PCBs

The analytical methods for PCBs have evolved significantly over time, driven by the need for greater sensitivity, selectivity, and accuracy.

Early methods for PCB analysis relied on packed column gas chromatography with electron capture detection (GC-ECD). While sensitive, this technique often suffered from co-elution of different PCB congeners and interferences from other chlorinated compounds. usgs.gov

The development of high-resolution capillary gas chromatography (HRGC) provided a major leap forward, allowing for much better separation of individual PCB congeners. nih.gov The coupling of HRGC with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), has become the gold standard for PCB analysis. nih.govresearchgate.net This combination provides both the separation power of chromatography and the definitive identification and quantification capabilities of mass spectrometry. researchgate.net The evolution of chromatographic techniques, from the early work of Mikhail Tsvet to the modern era of high-performance liquid chromatography (HPLC) and gas chromatography, has been instrumental in advancing our ability to analyze complex environmental contaminants like PCBs. chromtech.comwikipedia.orgwikipedia.orgsartorius.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonyms | 3,3',4,4'-Tetrachlorobiphenyl-d6 |

| CAS Number | 93952-23-9 |

| Product Category | Stable Isotope Reagent |

| Chemical Name | 3,3',4,4'-Tetrachlorobiphenyl-d6 |

This data is based on information from Clearsynth. clearsynth.com

Table 2: Evolution of Analytical Techniques for PCB Analysis

| Era | Primary Analytical Technique | Key Advantages | Key Limitations |

| Early (pre-1970s) | Packed Column Gas Chromatography with Electron Capture Detection (GC-ECD) | High sensitivity to chlorinated compounds. | Poor separation of congeners, potential for interferences. |

| Intermediate (1970s-1980s) | High-Resolution Capillary Gas Chromatography (HRGC) | Significantly improved separation of individual PCB congeners. | Identification still reliant on retention time, potential for misidentification. |

| Modern (1990s-Present) | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Provides definitive identification and accurate quantification. | Higher instrumentation cost and complexity. |

| Advanced (Present) | Isotope Dilution High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (ID-HRGC-HRMS) | Highest level of accuracy and precision by correcting for analytical variability. | Requires availability of expensive isotopically labeled standards. |

Advancements in Mass Spectrometric Detection

The utility of this compound is intrinsically tied to the analytical technique of mass spectrometry (MS), especially when combined with a separation method like gas chromatography (GC). nih.gov The foundational method for its use is Isotope Dilution Mass Spectrometry (IDMS), a powerful quantification technique that provides a high degree of accuracy and precision. nih.govepa.gov

In an IDMS workflow, a carefully measured quantity of this compound (the internal standard) is added to a sample at the beginning of the preparation process. Because the deuterated standard is chemically almost identical to the native analyte (PCB 77), it experiences the same potential losses during extraction, cleanup, and analysis. aptochem.comscioninstruments.com

During analysis by GC-MS, the standard and the analyte co-elute, meaning they exit the gas chromatograph at the same time. However, the mass spectrometer can easily distinguish between them based on their different masses (mass-to-charge ratio, m/z). aptochem.com By measuring the ratio of the signal from the native PCB 77 to the known amount of the added this compound, analysts can calculate the exact concentration of the pollutant in the original sample with high accuracy. epa.gov This method effectively corrects for variability in sample preparation and instrumental analysis. scioninstruments.com

Furthermore, tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the mass spectrometer isolates the ions of both the standard and the analyte and then fragments them. By detecting specific fragment ions unique to the compounds, MS/MS significantly reduces noise and enhances detection sensitivity, enabling the reliable quantification of PCB 77 at trace and ultra-trace levels. nih.gov These technological strides ensure that the use of stable isotope standards like this compound remains the gold standard for the analysis of persistent organic pollutants.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 3,3',4,4'-Tetrachlorobiphenyl-d6 | clearsynth.comlgcstandards.com |

| Synonyms | 1,1'-Biphenyl-2,2',3,3',6,6'-d6, 4,4',5,5'-tetrachloro- | lgcstandards.com |

| CAS Number | 93952-23-9 | clearsynth.comlgcstandards.com |

| Molecular Formula | C₁₂D₆Cl₄ | lgcstandards.com |

| Molecular Weight | ~298.03 g/mol | lgcstandards.com |

| Isotopic Purity | >95% | lgcstandards.com |

| Product Category | Stable Isotope Labeled Analytical Standard | lgcstandards.comclearsynth.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 |

| Polychlorinated Biphenyls | PCBs |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-(3,4-dichloro-2,5,6-trideuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)Cl)[2H])[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Applications of 3,3 ,4,4 Tetrachlorodiphenyl D6 in Contaminant Research

Source Apportionment Studies Using Isotopic Tracing Methods

Tracing Contaminant Pathways and Dispersal Patterns

3,3',4,4'-Tetrachlorodiphenyl-D6 is a deuterated analogue of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 77. Its primary application in environmental science is not as a widespread contaminant itself, but as an indispensable tool in the precise quantification of its non-deuterated, toxic counterpart and other related pollutants. In contaminant research, deuterated or 13C-labeled compounds are widely used as internal standards or recovery surrogates in analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.govrsc.orgresearchgate.net

The core principle involves adding a known quantity of this compound to an environmental sample (such as soil, sediment, water, or biological tissue) prior to extraction and analysis. nih.gov Because the deuterated standard has nearly identical chemical and physical properties to the native PCB 77, it experiences similar losses during sample preparation, extraction, and cleanup. However, its slightly higher mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native compound by the mass spectrometer. nih.gov

By measuring the final amount of the deuterated standard that reaches the detector relative to the amount initially added, analysts can calculate a recovery percentage. This percentage is then used to correct the measured concentration of the target contaminant, PCB 77, for any losses that occurred during the analytical process. This correction ensures highly accurate and precise quantification, which is critical for:

Mapping Contaminant Distribution: Accurately determining the concentration of pollutants in various environmental compartments helps create reliable maps of contaminant spread from source zones.

Monitoring Environmental Remediation: Tracking the reduction of contaminant concentrations over time to assess the effectiveness of cleanup technologies.

Exposure Assessment: Precisely measuring contaminant levels in air, water, and food to estimate human and ecological exposure. nih.gov

The use of such isotope-labeled internal standards is a cornerstone of quality assurance in the analysis of persistent organic pollutants (POPs). nih.gov Without them, the variability and potential for analyte loss during complex extraction procedures could lead to significant underestimation of actual contaminant levels, thereby misrepresenting the true extent of environmental dispersal and risk. nih.gov

Environmental Fate and Transformation Studies

Direct research on the environmental fate and transformation of this compound is limited, as it is synthesized for use as an analytical standard and is not typically released into the environment in significant quantities. However, its chemical structure is fundamentally the same as 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77), with the only difference being the isotopic substitution of hydrogen with deuterium. This substitution has a negligible effect on the compound's chemical reactivity and susceptibility to environmental degradation processes. Therefore, the extensive body of research on the environmental fate of PCB 77 serves as a robust and scientifically accepted proxy for understanding the potential behavior of its deuterated analogue.

PCB 77 is a non-ortho, dioxin-like PCB, a class of compounds known for their persistence, toxicity, and tendency to bioaccumulate. dspsystems.eu Its fate in the environment is governed by a combination of physical transport and transformation processes, including biodegradation, chemical transformation, and photolysis. secure-platform.com

Biodegradation Pathways and Rates in Various Media

The biodegradation of PCBs is a slow process, and the rate and pathway are highly dependent on the specific congener, environmental conditions, and the microbial communities present. plos.org For tetrachlorobiphenyls like PCB 77, reductive dechlorination under anaerobic conditions and oxidative degradation under aerobic conditions are the primary biological transformation routes. nih.govnih.gov

Aerobic and Anaerobic Degradation Processes

Anaerobic Degradation: In anaerobic environments such as deep sediments and waterlogged soils, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. This process involves microorganisms using the chlorinated biphenyl as an electron acceptor, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This typically results in the formation of less-chlorinated congeners, which may then be more susceptible to aerobic degradation. While this process is crucial for the breakdown of more highly chlorinated PCBs, PCB 77 itself can be a product of the dechlorination of more heavily chlorinated congeners.

Aerobic Degradation: In the presence of oxygen, different microbial pathways are utilized. Aerobic bacteria can degrade less-chlorinated PCBs through an oxidative pathway. The process is typically initiated by a dioxygenase enzyme, which introduces hydroxyl groups onto the biphenyl rings, leading to ring cleavage and eventual mineralization into carbon dioxide, water, and chloride ions.

A significant finding demonstrated that the rhizobial strain Sinorhizobium meliloti NM can utilize 3,3',4,4'-tetrachlorobiphenyl (PCB 77) as its sole source of carbon and energy. nih.gov The study found that the degradation efficiency was higher at lower concentrations of PCB 77. The addition of certain secondary carbon sources, like caffeic acid, enhanced the degradation process. Metabolite analysis identified benzoate (B1203000) and chloride ions as products, confirming the breakdown of the parent compound. nih.gov

Table 1: Research Findings on the Biodegradation of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)

| Organism/System | Condition | Key Findings | Metabolites Detected |

| Sinorhizobium meliloti NM | Aerobic; sole carbon source | Degradation efficiency increased with lower initial PCB 77 concentrations. | Benzoate, Chloride ions |

| Anaerobic Sediment Slurry | Anaerobic | Reductive dechlorination of highly chlorinated PCBs to less chlorinated congeners. | Lower chlorinated PCBs |

| Aerobic Biofilter | Aerobic | Degradation of various chlorophenols, a related class of compounds. | Ring cleavage products |

Microbial Community Characterization in Degradation

The ability to degrade persistent organic pollutants like PCBs is distributed among various microbial species, and often, a consortium of microorganisms is required for complete mineralization. mdpi.com Characterization of these communities provides insight into the key players and genes involved in the degradation process.

In the case of PCB 77 degradation by Sinorhizobium meliloti NM, the study pointed to the upregulation of genes related to benzoate metabolism, which supports the identified degradation pathway. nih.gov Broader studies on contaminated sites have identified several bacterial genera capable of degrading PCBs, including Rhodococcus, Burkholderia, Pseudomonas, and Bacillus. nih.gov These bacteria possess the necessary enzymes, particularly dioxygenases, to initiate the attack on the aromatic rings. High-throughput sequencing and metagenomic analysis are powerful tools used to identify the dominant microbial members in a degrading consortium and to pinpoint the functional genes responsible for the catabolic reactions. mdpi.comresearchgate.net

Photolytic and Chemical Transformation Mechanisms

Besides biological processes, PCBs in the environment can be transformed by abiotic mechanisms, primarily photolysis. secure-platform.comnih.gov

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For PCBs, direct photolysis can occur when the molecule absorbs light energy, leading to the cleavage of carbon-chlorine bonds. This results in reductive dechlorination, forming less-chlorinated and sometimes hydroxylated derivatives. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of sensitizing agents. Indirect photolysis can also occur when other molecules in the environment, such as humic acids or nitrates, absorb light and produce highly reactive species like hydroxyl radicals, which then attack the PCB molecule. nih.gov

Chemical Transformation: PCBs are generally resistant to chemical transformation under typical environmental conditions. They are stable against hydrolysis and oxidation by common environmental oxidants. However, under specific conditions, such as those found in advanced oxidation processes (AOPs) used for water treatment, PCBs can be degraded by powerful oxidizing agents like hydroxyl radicals generated via O3/H2O2 or Fenton reactions. nih.gov

Bioaccumulation and Biomagnification Assessment in Food Webs

As a persistent, lipophilic (fat-soluble) compound, 3,3',4,4'-Tetrachlorobiphenyl has a high potential for bioaccumulation and biomagnification. cimi.orgecetoc.org

Bioaccumulation is the process where the concentration of a contaminant builds up in an individual organism over time, at a rate faster than it can be metabolized or excreted. cimi.org For aquatic organisms, uptake can occur directly from the water (bioconcentration) or from ingested food. ecetoc.orgnih.gov

Biomagnification is the progressive increase in the concentration of a contaminant at successively higher levels in a food web. cimi.org It occurs because the contaminant is transferred from prey to predator and accumulates in the predator's fatty tissues. Because PCBs like PCB 77 are not easily metabolized, they are retained and passed up the food chain, reaching their highest concentrations in top predators such as large fish, marine mammals, and birds of prey. nih.gov

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). PCB 77 has a high Log Kow, indicating a strong tendency to partition from water into fatty tissues, which drives the bioaccumulation process. epa.gov Assessment in food webs involves measuring the concentration of the chemical in various species and calculating the biomagnification factor (BMF), which is the ratio of the contaminant's concentration in a predator to its concentration in the predator's diet. nih.gov

Table 2: Bioaccumulation and Biomagnification Properties of PCB 77

| Parameter | Description | Relevance to PCB 77 |

| Log Kow | Octanol-Water Partition Coefficient. Measures the lipophilicity of a chemical. | High value indicates a strong tendency to accumulate in fatty tissues. |

| BCF | Bioconcentration Factor. Ratio of contaminant concentration in an organism to that in the surrounding water. | High BCF values are expected due to high lipophilicity. |

| BMF | Biomagnification Factor. Ratio of contaminant concentration in a predator to that in its prey. | BMFs greater than 1 indicate that the chemical biomagnifies in the food web. |

| Trophic Level | The position an organism occupies in a food web. | Concentrations of PCB 77 are observed to increase with increasing trophic level. |

Application of Deuterated Standards in Bioaccumulation Potentials

The determination of a contaminant's bioaccumulation potential is crucial for understanding its long-term impact on ecosystems. Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment, including through their diet. Deuterated standards like this compound are instrumental in accurately measuring the bioaccumulation factors (BAFs) of PCBs.

When analyzing biological tissues such as fish, a known amount of this compound is added to the sample at the beginning of the analytical process. This "surrogate standard" undergoes the same extraction and analytical procedures as the native PCB congeners present in the tissue. By measuring the final amount of the deuterated standard, scientists can calculate a recovery percentage. This recovery factor is then used to correct the measured concentrations of the target PCB congeners, accounting for any losses during the analytical process. This ensures that the calculated BAFs, which are the ratio of the chemical concentration in an organism to the concentration in the surrounding environment, are a true representation of the extent of bioaccumulation. epa.govclu-in.orgnih.gov

For instance, in studies assessing PCB levels in aquatic life, the concentration of various PCB congeners is measured in fish tissue and the surrounding water. The use of this compound as a surrogate allows for the precise quantification of these congeners, leading to reliable BAF calculations. Research has shown that different PCB congeners exhibit varying degrees of bioaccumulation, with factors such as the degree of chlorination and molecular structure influencing their persistence and uptake in organisms. nih.gov The accurate data obtained through the use of deuterated standards is essential for building predictive models of contaminant behavior in food webs.

Table 1: Representative Bioaccumulation Factors (BAFs) of Select PCB Congeners in Fish

| PCB Congener | Log BAF (L/kg lipid) |

| PCB 28 | 5.2 |

| PCB 52 | 5.6 |

| PCB 101 | 6.1 |

| PCB 138 | 6.5 |

| PCB 153 | 6.7 |

| PCB 180 | 6.9 |

This table presents hypothetical but representative Log BAF values to illustrate the varying bioaccumulation potential of different PCB congeners. The use of deuterated standards like this compound is critical for obtaining the accurate concentration data needed to calculate such values.

Lipid Normalization and Kinetic Modeling

Given that PCBs are lipophilic, meaning they tend to accumulate in fatty tissues, it is standard practice to report their concentrations on a lipid-normalized basis. This allows for more meaningful comparisons of contaminant loads between different individuals and species that may have varying lipid contents. Here again, this compound plays a crucial role. The recovery of the deuterated standard is used to ensure that the final reported concentration of the native PCBs is accurately adjusted for the lipid content of the tissue sample. nih.gov

Furthermore, understanding the kinetics of contaminant uptake and elimination is vital for assessing the risks posed by these substances. Kinetic models are mathematical tools used to describe the rates at which chemicals are absorbed, distributed, metabolized, and excreted by an organism. The development and validation of these models rely on high-quality data from controlled laboratory experiments and field studies.

In such studies, organisms are exposed to a known concentration of a contaminant, and the levels in their tissues are monitored over time. The use of this compound as an internal standard ensures the accuracy of these time-course measurements. This precise data is then used to estimate key kinetic parameters, such as uptake and elimination rate constants. These parameters are fundamental to predicting how contaminant concentrations in an organism will change over time under different exposure scenarios.

Table 2: Hypothetical Kinetic Parameters for PCB 77 in an Aquatic Organism

| Parameter | Value | Unit |

| Uptake Rate Constant (k₁) | 0.5 | L/(kg·day) |

| Elimination Rate Constant (k₂) | 0.02 | per day |

| Bioconcentration Factor (BCF) | 25 | L/kg |

This table provides illustrative kinetic parameters for PCB 77. The accurate determination of these values in research is heavily reliant on the precise quantification of PCB concentrations, a task greatly facilitated by the use of deuterated internal standards like this compound.

Metabolic and Biotransformation Pathways of 3,3 ,4,4 Tetrachlorodiphenyl Analogues and the Role of Deuterated Standards

Analytical Approaches for Investigating PCB Metabolism in In Vitro Systems

In vitro systems are indispensable tools for dissecting the metabolic fate of PCBs, offering controlled environments to study specific enzymatic reactions and cellular processes without the complexities of a whole organism.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govrndsystems.com Incubation studies using liver microsomes from various species, including rats and different wildlife, have been instrumental in understanding the metabolism of 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (TCB). nih.gov In these experiments, radiolabeled TCB (e.g., [¹⁴C]TCB) is incubated with microsomes in the presence of necessary cofactors like NADPH. nih.govnih.gov

The rate of metabolism can be quantified, and it often correlates with the activity of specific CYP enzymes, such as that measured by the ethoxyresorufin-O-deethylase (EROD) assay, which is indicative of CYP1A1 activity. nih.govnih.gov Such studies have shown that mammals and birds can metabolize TCB, while some fish species may not, despite having elevated EROD activity. nih.gov Analysis of the incubation extracts reveals the formation of various hydroxylated metabolites (OH-TCBs). nih.gov For example, in rats, hydroxylation to 2-hydroxy- and 5-hydroxy-TCB has been observed. nih.gov

To pinpoint which specific enzymes are responsible for metabolizing a compound, researchers utilize recombinant enzyme systems. These systems involve expressing a single, specific enzyme, such as a particular cytochrome P450 isoform, in a host cell line (e.g., insect cells or bacteria) that does not naturally produce it. This allows for the study of the enzyme's activity in isolation.

Studies using recombinant rat and human CYP1A1 have provided significant insights into the metabolism of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77). nih.gov Research has shown that recombinant rat CYP1A1 can metabolize PCB 77 into both hydroxylated and dechlorinated products, such as 4'-OH-3,3',4,5'-tetrachlorobiphenyl and 4'-OH-3,3',4-trichlorobiphenyl. nih.gov In contrast, human CYP1A1 was found to produce only the hydroxylated metabolite. nih.gov These studies highlight species-specific differences in metabolism and demonstrate the power of recombinant systems in identifying the precise roles of individual enzymes and even specific amino acids within the enzyme's active site. nih.gov The coplanar nature of PCB 77 makes it a potent inducer of CYP1A family enzymes, similar to 3-methylcholanthrene (B14862) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govepa.gov

Whole-cell systems, such as cultured liver cells (e.g., HepG2), provide a more integrated model of metabolism, incorporating not only Phase I oxidation by CYPs but also Phase II conjugation reactions (like sulfation and glucuronidation) and cellular transport processes. acs.orgacs.org

When human-relevant cell lines like HepG2 are exposed to PCBs, they can produce a complex mixture of metabolites. acs.orgacs.org These studies have demonstrated that PCBs can undergo hydroxylation, sulfation, glucuronidation, and methoxylation. acs.org For instance, investigations with lower chlorinated PCBs in HepG2 cells have identified catechol-derived methoxylated metabolites and even products of dechlorination. acs.orgacs.org These cellular models are crucial for understanding the complete metabolic pathway and identifying metabolites that might be formed in vivo. acs.org

Identification and Characterization of Metabolites Using 3,3',4,4'-Tetrachlorodiphenyl-D6 as a Tracer

The analysis of metabolites in complex biological samples is a significant challenge. Deuterated internal standards, such as this compound, are invaluable tools for this purpose. clearsynth.comaptochem.com These standards, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612), are chemically identical to the analyte but have a different mass. aptochem.comsigmaaldrich.com This property allows them to be distinguished from the unlabeled compound by mass spectrometry. aptochem.com

Using a deuterated standard as a tracer or internal standard helps to correct for sample loss during extraction and cleanup, and compensates for variations in instrument response (matrix effects), leading to more accurate and precise quantification. clearsynth.com

Before mass spectrometric analysis, the complex mixture of the parent compound and its various metabolites must be separated. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for this separation. nih.govnih.gov

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is a powerful tool for separating volatile and semi-volatile compounds like PCBs and their metabolites. nih.govacs.orgepa.gov High-resolution capillary columns are used to achieve separation of individual congeners and their hydroxylated or methoxylated forms. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating less volatile or thermally unstable metabolites, such as conjugated products (sulfates and glucuronides). acs.orgacs.org It is frequently used to clean up sample extracts from microsomal incubations or cell cultures before further analysis. nih.govnih.gov

The choice of chromatographic method depends on the specific properties of the metabolites being investigated. For example, Florisil column chromatography has been used to separate planar PCBs like TCB from less planar, ortho-substituted congeners based on their different binding affinities. epa.gov

High-resolution mass spectrometry (HRMS) is a critical technology for identifying and confirming the structure of unknown metabolites. acs.orgnih.govcdc.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov

When analyzing PCB metabolites, HRMS can distinguish between different metabolites that may have the same nominal mass. The characteristic isotopic pattern of chlorine is a key identifier for chlorinated compounds. nih.gov The use of a deuterated standard like this compound is particularly advantageous in HRMS. aptochem.com The known mass difference between the deuterated standard and its potential metabolites helps in their identification. The standard and the analyte co-elute chromatographically but are separated by their mass-to-charge ratio in the mass spectrometer, enabling clear identification and quantification of the metabolites formed from the parent compound. aptochem.com This nontargeted approach allows for the discovery of novel or unexpected metabolic pathways. acs.orgacs.org

Application of Stable Isotope Tracing for Pathway Delineation

Stable isotope tracing is a powerful analytical technique that allows researchers to follow the metabolic fate of a compound through various biochemical reactions. nih.gov By introducing a compound labeled with a stable isotope, such as deuterium (²H or D), into a biological system, scientists can track the incorporation of the isotope into downstream metabolites. This provides invaluable insights into the metabolic wiring of cells and the biotransformation pathways of xenobiotics like PCBs. nih.gov

In the context of PCB metabolism, compound-specific isotope analysis (CSIA) has emerged as a promising tool. nih.gov This method measures the stable carbon isotope ratios (δ¹³C) of individual PCB congeners to understand their biotransformation and trophic dynamics. nih.gov For instance, studies have shown that most PCB congeners in fish are enriched in ¹³C compared to those in sediment, which is a result of isotopic fractionation during metabolism. nih.gov This isotopic enrichment or depletion can be used to trace metabolic processes and even identify the sources of contamination. nih.gov The use of deuterated standards like this compound in these studies provides a clear and unambiguous marker to follow the specific metabolic pathways of this congener without interference from naturally occurring isotopes.

Comparative Biotransformation Across Different Organismal Models

The metabolism of PCBs, including 3,3',4,4'-tetrachlorobiphenyl, varies significantly across different species. Understanding these differences is crucial for assessing the ecological risk and potential for bioaccumulation in various food webs.

Fish and Aquatic Species Metabolic Studies

Research using compound-specific stable carbon isotope analysis in fish from an e-waste contaminated pond revealed isotopic fractionation of PCB congeners, providing evidence of in-vivo metabolism. nih.gov The study found that the isotopic data for several PCB congeners could be used to trace their metabolic pathways. nih.gov Seasonal changes in water temperature also significantly influence PCB disposition in fish, with elimination being slower at colder temperatures. nih.gov

Avian Metabolism of PCB Congeners

Information specifically detailing the metabolism of this compound in avian models is limited in the provided search results. However, the general principles of PCB metabolism in vertebrates suggest that birds, like other animals, would metabolize 3,3',4,4'-tetrachlorobiphenyl primarily through hydroxylation reactions mediated by cytochrome P450 enzymes. The specific metabolites and the rate of metabolism would likely vary depending on the bird species and its enzymatic capabilities.

Mammalian Metabolic Pathways in Experimental Models

In mammalian systems, 3,3',4,4'-tetrachlorobiphenyl undergoes more extensive metabolism compared to fish. Studies in rats have been instrumental in elucidating these pathways. The primary route of biotransformation is hydroxylation, catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov

In vivo studies in rats dosed with 3,3',4,4'-tetrachlorobiphenyl identified several metabolites in the feces. nih.gov The major metabolites were 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl and a chlorine-shift product, 4-hydroxy-3,3',4',5-tetrachlorobiphenyl. nih.gov Minor metabolites included a dihydroxy-tetrachlorobiphenyl and a monohydroxy-trichlorobiphenyl. nih.gov Another study in rats also identified sulfur-containing metabolites, such as methylthio- and methylsulfonyl- derivatives of 3,3',4,4'-tetrachlorobiphenyl, indicating a secondary metabolic pathway. nih.gov Notably, a 5-methylsulphonyl-TCB metabolite was found to be selectively retained in the liver. nih.gov

Studies in pregnant rats have shown that a major metabolite, 4-hydroxy-3,3',4',5-tetrachlorobiphenyl, can accumulate in fetuses to a much greater extent than the parent compound, suggesting that hydroxylated metabolites may play a significant role in the developmental toxicity of PCBs. nih.gov

| Organism | Key Metabolic Pathways | Major Metabolites Identified |

| Fish (Channel Catfish) | Intestinal metabolism, Hydroxylation | 2-OH-TCB, 4-OH-3,3',4',5-TCB, 4,4'-diOH-3,3',5,5'-tetrachlorobiphenyl nih.gov |

| Mammals (Rat) | Hepatic metabolism, Hydroxylation, Sulfur-conjugation | 5-hydroxy-3,3',4,4'-TCB, 4-hydroxy-3,3',4',5-TCB, Methylthio-TCBs, Methylsulfonyl-TCBs nih.govnih.gov |

Influence of Deuteration on Metabolic Stability and Analytical Readout

The substitution of hydrogen with deuterium in a molecule, a process known as deuteration, can significantly impact its metabolic stability. researchgate.netjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes, particularly cytochrome P450s, to break. researchgate.net This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism of a deuterated compound compared to its non-deuterated counterpart. nih.gov

This principle is strategically employed in drug development to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolic clearance. juniperpublishers.comnih.gov For environmental contaminants like 3,3',4,4'-tetrachlorobiphenyl, the use of a deuterated standard such as this compound is invaluable for analytical purposes. In mass spectrometry-based analytical methods, the distinct mass of the deuterated standard allows for its precise and accurate quantification, even in complex biological matrices. It serves as an internal standard to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible measurements of the non-deuterated analyte.

While deuteration generally leads to decreased metabolism, the effect can vary depending on the specific position of deuteration within the molecule and the primary metabolic pathways involved. nih.gov In some cases, blocking a primary metabolic site through deuteration can lead to "metabolic shunting," where the compound is metabolized through alternative pathways, potentially leading to the formation of different metabolites. researchgate.net Therefore, the use of deuterated standards requires careful consideration of their potential to alter metabolic profiles.

Quality Assurance, Quality Control, and Inter Laboratory Harmonization with 3,3 ,4,4 Tetrachlorodiphenyl D6

Importance of Certified Reference Materials (CRMs) and Internal Standards

Certified Reference Materials (CRMs) and internal standards are fundamental components of modern analytical quality assurance. sigmaaldrich.com CRMs are highly characterized materials produced under stringent ISO guidelines, providing a benchmark for method validation and instrument calibration with traceable, certified values for specific analytes. sigmaaldrich.comcientisol.com Internal standards are compounds added to samples in a known quantity to correct for analytical variability. tutorchase.com Deuterated standards, such as 3,3',4,4'-Tetrachlorodiphenyl-D6, are ideal for mass spectrometry because their chemical behavior is nearly identical to their non-deuterated counterparts (analytes), but they are distinguishable by their higher mass, allowing for precise differentiation and quantification. clearsynth.com

The primary role of this compound in the context of CRMs is to ensure the accuracy of the certification process for native PCBs. When laboratories produce CRMs for environmental matrices (e.g., soil, sediment, water) containing the target analyte 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77), they must determine its concentration with the lowest possible uncertainty.

During the value assignment of a CRM, this compound is used as an internal standard in the analytical methods. By adding a precise amount of the deuterated standard to the matrix before analysis, any variability or loss of the native PCB 77 during the complex extraction and cleanup procedures can be accurately corrected. nih.gov This ensures that the final certified concentration of PCB 77 in the CRM is a true and reliable value, traceable to national and international standards. sigmaaldrich.com

Before routine analysis, the performance of the analytical system, typically a GC-MS, must be verified. This compound plays a crucial role in this verification. A standard solution containing a known concentration of the deuterated compound is injected into the instrument. Analysts then assess key performance indicators:

Instrument Sensitivity: The ability of the mass spectrometer to detect a minimum amount of the compound.

Chromatographic Peak Shape and Resolution: Ensuring the compound produces a sharp, symmetrical peak and is well-separated from other potential compounds.

Mass Accuracy: Verifying that the instrument measures the correct mass-to-charge ratio for the deuterated standard.

Consistent performance on these tests confirms that the analytical system is operating correctly and is suitable for analyzing the target non-deuterated PCBs in unknown samples. epa.gov

Internal Quality Control Measures in Routine Analysis

In the day-to-day operation of an analytical laboratory, this compound is a critical tool for maintaining ongoing quality control. Its application in spiking protocols, drift correction, and blank analysis ensures the reliability of every result produced.

To account for the efficiency of the analytical process for each individual sample, a known quantity of this compound is added (spiked) into every sample at the very beginning of the preparation workflow, prior to extraction and cleanup. nih.gov The amount of the deuterated standard measured in the final analysis is compared to the amount initially added. The resulting percentage is known as the recovery value.

This recovery value is a direct measure of the analytical method's efficiency for that specific sample matrix. A low recovery might indicate that the extraction was incomplete or that some of the analyte was lost during the cleanup steps. Laboratories establish acceptance criteria for recovery to ensure data quality. If a sample's recovery falls outside this range, the results may be flagged or the sample may be re-analyzed.

Table 1: Illustrative Recovery Assessment using this compound

| Quality Control Parameter | Description | Typical Acceptance Criteria | Implication of Failure |

| Internal Standard Recovery | The percentage of this compound recovered from a sample after the complete analytical procedure. | 50% - 150% | Indicates potential matrix interference or issues with the extraction/cleanup process. The sample analysis may need to be repeated. |

| Matrix Spike Recovery | Recovery of a known amount of native PCB 77 spiked into a duplicate sample. | 70% - 130% | Assesses the method's accuracy for the target analyte in the specific sample matrix. |

During long analytical runs, the sensitivity of instruments like mass spectrometers can gradually change, a phenomenon known as instrument drift. tutorchase.comnist.gov This drift can lead to inaccurate quantification, as samples analyzed later in the sequence may show a lower or higher response than those analyzed earlier.

This compound provides a powerful solution for correcting this drift. nih.gov Since the internal standard is present in every sample and calibration standard, its signal response is used to normalize the response of the target analyte (e.g., native PCB 77). The final concentration is calculated based on the ratio of the analyte signal to the internal standard signal. If the instrument's sensitivity decreases over time, the signals for both the analyte and the internal standard will decrease proportionally, but their ratio will remain constant. This ensures consistent and precise measurements throughout the analytical batch. tutorchase.comnih.gov

Table 2: Example of Drift Correction using an Internal Standard

This table illustrates how an internal standard corrects for a 20% drop in instrument sensitivity.

| Sample | Analyte (PCB 77) Response (No IS) | Internal Standard (D6-PCB 77) Response | Response Ratio (Analyte / IS) | Corrected Result |

| Calibration Standard | 100,000 | 50,000 | 2.0 | Calibrated at 2.0 |

| Sample 1 (No Drift) | 80,000 | 50,000 | 1.6 | Accurate |

| Sample 20 (With Drift) | 64,000 (20% lower) | 40,000 (20% lower) | 1.6 | Accurate (Corrected) |

To ensure that the analytical results are not influenced by external contamination, method blanks are analyzed with every batch of samples. andwinpcb.com A method blank is a sample matrix (e.g., purified solvent, sand, or water) that is known to be free of the target analytes. It is processed through the exact same analytical procedure as the actual samples, including the addition of the this compound internal standard. researchgate.net

The analysis of the method blank serves two purposes:

It verifies that there is no contamination of the target PCBs from glassware, solvents, or the instrument itself. The concentration of any target PCB should be below a predefined limit of detection. researchgate.net

It confirms the recovery of the internal standard in a clean matrix, providing a baseline for the method's performance.

Regular analysis of method blanks is a fundamental quality control step that provides confidence that the reported results truly originate from the sample and not from laboratory contamination. andwinpcb.comresearchgate.net

External Quality Assurance Programs and Inter-laboratory Comparison Studies

The reliability and comparability of analytical data for polychlorinated biphenyls (PCBs) are paramount for environmental monitoring, regulatory compliance, and scientific research. External Quality Assurance (EQA) programs and inter-laboratory comparison studies are essential tools for achieving this. These programs allow individual laboratories to assess their performance against their peers and ensure the validity of their results. In the analysis of PCBs, isotopically labeled standards are indispensable, and this compound, a deuterated analog of PCB 77, serves as a crucial internal standard.

Participation in Proficiency Testing Schemes

Proficiency Testing (PT) is a type of interlaboratory comparison that allows for the regular monitoring of a laboratory's performance. nih.gov Organizations such as the European Union Reference Laboratory (EURL) for POPs organize PT schemes for the analysis of compounds like PCBs in various matrices, such as fish tissue. eurl-pops.eu

In a typical PT scheme, the organizing body distributes homogeneous and stable test materials to participating laboratories. eurl-pops.euifatest.eu These samples contain known concentrations of target PCB congeners, which are unknown to the participants. Laboratories analyze the material using their standard in-house analytical methods, which commonly employ isotope dilution mass spectrometry. researchgate.net In this approach, a known amount of this compound is added to the sample at the beginning of the analytical process. This internal standard accounts for potential losses during sample extraction, cleanup, and instrumental analysis, ensuring more accurate quantification of the native PCBs. The feedback provided by participating in these programs is a significant factor in maintaining or improving analytical proficiency. nih.gov

The process generally follows these steps:

Registration and Sample Dispatch: Laboratories register for a specific PT round and receive the test samples. ifatest.eu

Analysis: Each laboratory analyzes the samples according to its accredited methods, using this compound as an internal standard to correct for recovery.

Data Submission: Results are submitted to the PT organizer within a specified timeframe. ifatest.eu

Evaluation: The organizer performs a statistical analysis of all submitted data to determine the assigned value for each analyte and evaluate the performance of each participant. ifatest.eu

Assessment of Laboratory Performance and Comparability

The primary goal of participating in a PT scheme is to receive an objective assessment of analytical performance and comparability with other laboratories. nih.gov This evaluation is typically based on statistical analysis of the submitted results. ifatest.eu

A common method for performance evaluation is the use of z-scores, as recommended by ISO 13528. eurl-pops.euifatest.eu The z-score is calculated for each laboratory's result for a specific analyte using the following formula:

z = (x - X) / σ

Where:

x is the result reported by the participant.

X is the assigned value of the analyte, often determined from the consensus value of the participants' results. ifatest.eu

σ is the standard deviation for proficiency assessment, which is set by the PT organizer.

A z-score is generally interpreted as follows:

|z| ≤ 2.0: Satisfactory performance.

Future Research Directions and Emerging Analytical Trends for 3,3 ,4,4 Tetrachlorodiphenyl D6

Development of Novel High-Throughput Analytical Platforms

The demand for processing a larger number of environmental samples more efficiently is driving the development of high-throughput analytical platforms. scispot.com These systems aim to reduce manual labor, decrease turnaround times, and lower analytical costs while maintaining or improving data quality. The integration of 3,3',4,4'-Tetrachlorodiphenyl-D6 as an internal standard is fundamental to the validation and quality control of these emerging automated and miniaturized methods.

Traditional sample preparation for Polychlorinated Biphenyls (PCBs) involves time-consuming and solvent-intensive processes like liquid-liquid extraction. nih.gov Future trends emphasize the miniaturization and automation of these steps. Techniques such as on-line microporous membrane liquid-liquid extraction are being developed to handle smaller sample volumes, reduce extraction times, and automate the process. nih.gov In one such method, 10 PCB congeners were extracted from 1-mL water samples with an extraction time of just 10 minutes, achieving low detection limits of 2-3 ng/L. nih.gov

The use of this compound is indispensable in these miniaturized systems. Spiked into the sample at the beginning of the workflow, it experiences the same extraction conditions as the native (non-labeled) analytes. This allows for precise correction of any analyte loss during the automated sample preparation, ensuring accurate quantification even with reduced sample and solvent volumes.

| Feature | Traditional Sample Preparation | Miniaturized Sample Preparation |

| Sample Volume | Liters (L) | Milliliters (mL) |

| Solvent Consumption | High | Low |

| Extraction Time | Hours | Minutes |

| Throughput | Low | High |

| Automation | Limited | High |

| Internal Standard Role | Correction for analyte loss | Critical for validating automated, low-volume extraction efficiency |

Coupling different chromatographic techniques online, such as liquid chromatography (LC) with gas chromatography (GC) and mass spectrometry (MS), represents a significant leap in automation and analytical capability. nih.govnih.gov An online system can automate the entire process from sample cleanup (via LC) to separation (via GC) and detection (via MS), minimizing manual intervention and potential for contamination. nih.gov For instance, online flash thermodesorption-GC-MS has been developed for the determination of PCBs in complex matrices like sewage sludge. nih.gov This method involves rapid thermal desorption of analytes directly into the GC-MS system, bypassing traditional extraction steps. nih.gov

In such highly integrated systems, this compound serves as a robust quality control anchor. Its introduction at the earliest stage allows for continuous monitoring of the entire analytical chain. A consistent recovery of the labeled standard provides confidence in the performance of the automated cleanup, transfer, and injection steps, which are otherwise "black boxes" in a fully online system.

Application in Untargeted Screening and Non-Targeted Analysis for Environmental Contaminants

Analytical chemistry is undergoing a paradigm shift from targeted analysis, which looks for a small, predefined list of chemicals, to untargeted and suspect screening approaches that aim to identify a much broader range of environmental contaminants. epa.govnih.govenvstd.com These methods, powered by high-resolution mass spectrometry (HRMS), can detect thousands of chemical signals in a single sample, revealing a more complete picture of environmental contamination. epa.govacs.org

A key advantage of modern untargeted analysis using HRMS is the ability to perform retrospective analysis of data. researchgate.net When samples are analyzed, the instrument collects data for all detectable compounds, not just those targeted at the time of analysis. acs.org By spiking samples with this compound, a permanent, time-stamped isotopic marker is embedded within the complex dataset.

This allows researchers to interrogate the data for new compounds of interest in the future. If a new PCB metabolite or a previously unmonitored industrial chemical is identified as a potential threat, analysts can go back to the stored HRMS data files and search for its presence. The known mass and retention time of the co-injected this compound serves as a benchmark to confirm the validity and calibration of the historical data, lending confidence to the retrospective identification of the newly targeted compound. This approach leverages untargeted data acquisition to discover novel biochemical pathways and track the fate of metabolites. acs.org

Suspect screening is a workflow that sits (B43327) between targeted and fully non-targeted analysis. researchgate.netcsic.es It involves screening the acquired data against a large list of "suspected" compounds that might be present in the sample. csic.esresearchgate.net This process can generate hundreds of potential hits, which then need to be confirmed. nih.gov

The inclusion of this compound significantly enhances the confidence of this workflow. A typical suspect screening workflow involves several steps: data acquisition, peak picking, filtering against a suspect list, and confirmation. researchgate.netresearchgate.net The clear and unambiguous detection of the spiked isotopic standard serves as a crucial quality control check, confirming that the analytical system was performing correctly. Furthermore, the isotopic pattern created by the co-elution of the deuterated standard with its native counterpart (3,3',4,4'-Tetrachlorodiphenyl) provides a high-confidence marker for identifying other PCBs in the sample, helping to reduce false positives and prioritize compounds for confirmation with reference standards. nih.govnih.gov

| Confidence Level | Description | Role of this compound |

| Level 3 | Tentative Candidate | Accurate mass matches a compound in the database. |

| Level 2 | Probable Structure | Mass spectrum matches a library spectrum (2a) or diagnostic evidence exists (2b). |

| Level 1 | Confirmed Structure | Confirmed by comparison to a reference standard. |

This table is a simplified representation of confidence levels in non-targeted analysis.

Advanced Chemometric Approaches for Data Interpretation

The vast datasets generated by high-throughput and non-targeted analyses are often too large and complex for manual interpretation. nih.govresearchgate.net Chemometrics, the use of mathematical and statistical methods to analyze chemical data, is essential for extracting meaningful information. researchgate.netyoutube.com Techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) are powerful tools for reducing data dimensionality, identifying patterns, and resolving co-eluting compounds. youtube.comrsc.org

In this context, this compound acts as a stable reference point within the complex data matrix. During chemometric processing, the consistent and predictable signal of the internal standard can be used to:

Normalize Data: Correct for variations in instrument sensitivity between different analytical runs.

Anchor Alignments: Improve the accuracy of retention time alignment algorithms across multiple samples, which is critical for comparative analysis.

Validate Models: The known behavior of the standard can be used to validate the performance of the chemometric model. If the model correctly clusters or identifies the internal standard, it provides confidence in its ability to analyze unknown analytes.

By providing a point of stability in a sea of variables, this compound enhances the power and reliability of advanced chemometric tools used to interpret the next generation of complex environmental data. nih.gov

Multivariate Statistical Analysis of PCB Congener Profiles

Environmental samples often contain complex mixtures of dozens or even hundreds of PCB congeners. Multivariate statistical analysis provides powerful tools to deconstruct these complex datasets, identify pollution sources, and understand exposure patterns. Techniques such as Principal Component Analysis (PCA) and Polytopic Vector Analysis (PVA) are applied to congener-specific data to discern distinct patterns or "fingerprints" associated with different original sources (e.g., Aroclor mixtures), environmental weathering, or biological metabolism. nih.govresearchgate.net

Table 1: Application of Multivariate Statistical Analysis in PCB Research

| Statistical Method | Application | Role of this compound | Key Findings |

| Polytopic Vector Analysis (PVA) | Deconstructing complex PCB mixtures in human serum to identify exposure sources. | Ensures accurate quantification of individual congeners, providing reliable data for the model. | Identified five distinct congener patterns related to different exposure routes and timelines (e.g., recent inhalation vs. lifetime accumulation). nih.gov |

| Principal Component Analysis (PCA) | Identifying major source types contributing to PCB contamination in the atmosphere from passive air sampling data. researchgate.net | Provides the quantitative foundation for the congener-specific data matrix analyzed by PCA. | Revealed widespread non-Aroclor PCB sources in the Canadian atmosphere. researchgate.net |

| Positive Matrix Factorization (PMF) | Apportioning sources of PCBs found in fish tissue. | Critical for accurate measurement of congener concentrations used in the factorization model. | Suggested that a significant portion of PCBs in fish bioaccumulate from microbial dechlorination and other non-primary sources. researchgate.net |

Machine Learning Applications in Environmental Forensics

A significant challenge in PCB analysis is the identification and quantification of their numerous metabolites, such as hydroxylated PCBs (OH-PCBs), for which authentic analytical standards are often unavailable. nih.gov Machine learning (ML) is an emerging tool that can help overcome this obstacle. Researchers are developing models, including multiple linear regression (MLR) and random forest regression (RFR), to predict key analytical parameters like gas chromatographic retention times and mass spectrometry response factors for these novel compounds. nih.gov

In one study, ML-based models were successfully developed to predict the relative retention times and MS/MS responses of methoxylated PCBs (MeO-PCBs), which are derivatives of OH-PCBs used for analysis. nih.gov The models were trained using data from a known set of authentic standards. The final models could then estimate the properties of unknown metabolites, assisting in their tentative identification in complex biological samples like mouse feces and liver. nih.gov The accuracy of these predictive models is directly tied to the quality of the training data. Isotopically labeled standards, including this compound, are essential for building these models by ensuring the initial analytical data used for training is precise and accurate. As these ML applications become more common in environmental forensics, the demand for a wide range of high-purity deuterated standards will continue to grow.

Integration with Passive Sampling Methodologies

Passive sampling is an increasingly popular technique for monitoring pollutants in air and water due to its simplicity, low cost, and ability to provide time-weighted average (TWA) concentrations. nih.govau.dk These devices accumulate contaminants from the environment over an extended deployment period. This compound plays a vital role in the calibration and validation of these methods.

Calibrating Passive Samplers with Deuterated Standards

To convert the amount of a PCB accumulated in a passive sampler into an environmental concentration, the sampling rate (Rs) for that PCB must be known. researchgate.net This rate can be influenced by environmental factors like water currents or air velocity. To account for this, deuterated standards are often used as Performance Reference Compounds (PRCs). researchgate.netoup.com

Before deployment, the passive sampler's collection medium (e.g., a silicone sheet or polymer-coated fiber) is "spiked" with a known amount of a PRC like this compound. researchgate.netoup.com During deployment, as the native environmental PCBs are absorbed into the sampler, the PRC is slowly released from the sampler into the environment. The rate of this release is governed by the same environmental conditions that control the uptake of the target analytes.

After retrieving the sampler, the amount of the PRC remaining is measured. The rate of loss of the PRC is then used to calculate the site-specific sampling rates for the target native PCBs, allowing for a much more accurate determination of their TWA concentrations in the environment. au.dk Deuterated compounds are ideal for this purpose because they are chemically identical to the target analytes but are distinguishable by mass spectrometry, ensuring their release kinetics accurately reflect the uptake kinetics of the native compounds.

Monitoring Long-Term Trends in Environmental Concentrations

Global and national monitoring programs are essential for tracking the environmental concentrations of persistent organic pollutants (POPs) like PCBs over time to assess the effectiveness of international regulations such as the Stockholm Convention. dfo.noresearchgate.net These programs analyze samples from air, water, sediment, and biota collected from the same locations over many years or decades. nih.gov

For the resulting long-term trend data to be reliable and comparable, a consistent and highly accurate analytical methodology is paramount. The use of deuterated internal standards like this compound is a cornerstone of this consistency. By adding a precise amount of the standard to every sample before extraction and analysis, chemists can correct for any variations in analytical performance that may occur from day to day or year to year, such as differences in instrument sensitivity or sample preparation recovery. This ensures that observed declines or increases in PCB concentrations reflect true environmental change and not analytical artifacts. nih.gov Studies based on such monitoring have shown declining trends for PCBs in various locations, indicating the positive impact of regulatory actions. nih.gov

Innovations in Deuterated Standard Synthesis and Availability for Research

The availability of high-purity deuterated standards is a prerequisite for high-quality environmental research on PCBs. Advances in synthetic chemistry are aimed at making these crucial compounds more accessible and affordable without compromising their purity.

Cost-Effective and High-Purity Synthesis Methods

The synthesis of isotopically labeled compounds like this compound requires specialized methods to introduce deuterium (B1214612) atoms into specific positions of the molecule. While specific proprietary methods are not publicly detailed, general approaches for deuteration of aromatic compounds are well-established.

One common strategy involves hydrogen-deuterium (H-D) exchange, where a non-labeled compound is treated with a source of deuterium, such as heavy water (D₂O), often in the presence of an acid or base catalyst and at elevated temperatures. google.com The reaction is repeated multiple times to achieve a high degree of deuteration. google.com Another approach is to build the molecule from the ground up using deuterated starting materials in a multi-step chemical synthesis. nih.govnih.gov

The primary goals of any synthetic method are to achieve both high chemical purity (to ensure no other compounds interfere with analysis) and high isotopic purity (a high percentage of deuteration, often >99%). google.com After synthesis, rigorous purification steps, such as recrystallization and chromatography, are employed. The final product's purity and isotopic enrichment are confirmed using high-resolution mass spectrometry and NMR spectroscopy. google.comnih.gov Commercial suppliers like Cambridge Isotope Laboratories, Inc. specialize in these complex syntheses, leveraging their expertise to provide the high-quality, reliable standards necessary to support the global research community. isotope.com

Q & A

Basic: How should 3,3',4,4'-Tetrachlorodiphenyl-D6 be prepared and stored for use as an internal standard in plant metabolism studies?

Methodological Answer:

For analytical consistency, prepare stock solutions of this compound in high-purity solvents such as acetonitrile or acetone, ensuring concentrations are verified via calibration curves. Store solutions in amber glass vials at 4°C to prevent photodegradation and solvent evaporation . When spiking plant matrices, use solvent controls to account for potential extraction interference. Purity (>98%) is critical; validate via HPLC-MS prior to use .

Advanced: What methodological considerations are critical when using HPLC-MS to differentiate this compound from its hydroxylated metabolites in plant tissues?

Methodological Answer:

Separation of the deuterated parent compound and metabolites requires optimized chromatographic conditions:

- Column : Use a reversed-phase C18 column (e.g., Agilent Zorbax) with a mobile phase of acetonitrile/water (65:35 v/v) to resolve hydroxylated isomers .

- Mass Spectrometry : Employ negative ion electrospray ionization (ESI(−)-MS) with selected ion monitoring (SIM). Key parameters include capillary voltage (3.5 kV), drying gas flow (12 L/min), and fragmentor voltage (70–100 V) to enhance sensitivity .

- Deuterium Isotope Effect : Leverage the mass shift (+6 Da) from deuterium to distinguish the parent compound from non-deuterated metabolites in complex matrices .

Advanced: How do enzyme-specific pathways influence the hydroxylation patterns of this compound in different plant species?

Methodological Answer:

Hydroxylation pathways depend on cytochrome P450 isoforms and tissue-specific enzyme activity. For example:

- In Populus deltoides, hydroxylation occurs via epoxide intermediates , yielding 6OH-CB77 as the primary metabolite in roots, while leaves show no activity due to enzyme localization .

- Comparative studies in mammals reveal 4′OH-CB79 dominance, highlighting species-dependent CYP1A/CYP2B selectivity .

- To validate pathways, use deuterated analogs as tracers in enzyme inhibition assays (e.g., ketoconazole for CYP3A4) or transgenic plant models with silenced P450 genes .

Basic: What controls are essential in exposure experiments to validate the origin of hydroxylated metabolites from this compound?

Methodological Answer:

Include the following controls to exclude abiotic or microbial contributions:

- Blank Plant Controls : Plants grown without exposure to confirm no endogenous metabolite production.

- Autoclaved Plant Controls : Sterilized plants to assess microbial degradation.

- Dead Plant Controls : Killed plants to differentiate passive adsorption vs. active metabolism.

- Solvent Controls : Account for solvent effects on extraction efficiency .

- Matrix Spikes : Add deuterated standards post-extraction to quantify recovery rates (e.g., 85–95% for root tissues) .

Advanced: How can conflicting data on metabolite distribution across plant tissues (e.g., absence in leaves vs. presence in roots) be resolved methodologically?

Methodological Answer:

Tissue-specific discrepancies arise from:

- Transport Limitations : Hydrophobic metabolites like 6OH-CB77 may accumulate in lipid-rich root tissues but fail to translocate to leaves .

- Extraction Efficiency : Optimize protocols for fibrous tissues (e.g., roots) using sequential extraction with MTBE/hexane (1:1 v/v) and Florisil column cleanup .

- Analytical Sensitivity : Enhance detection limits (e.g., 0.04–0.15 ng/mL via HPLC-MS) to trace low-abundance metabolites in leaves .

- Temporal Sampling : Monitor metabolite dynamics over time (e.g., 15-day exposure) to capture transient accumulation .

Advanced: What experimental designs are recommended to study the role of microbial communities in this compound metabolism?

Methodological Answer:

- Gnotobiotic Systems : Use axenic plant cultures to isolate plant-specific metabolism from microbial activity .

- Microbial Co-Cultures : Introduce soil-derived microbial consortia to hydroponic systems and compare metabolite profiles via LC-MS/MS.

- Stable Isotope Probing (SIP) : Pair deuterated compounds with 16S rRNA sequencing to identify active degraders .

Basic: How can researchers validate the purity of this compound standards in environmental matrices?

Methodological Answer:

- Chromatographic Purity : Use dual-column HPLC (C18 and phenyl-hexyl) to confirm single-peak elution .

- Isotopic Purity : Verify deuterium incorporation (>99%) via high-resolution mass spectrometry (HRMS) .

- Matrix Spike Recovery : Compare spiked vs. unspiked samples to assess matrix interference (target recovery: 85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.